Pyrimisulfan

Übersicht

Beschreibung

Pyrimisulfan is a novel sulfonanilide herbicide that has gained attention for its high herbicidal activity against a wide range of weeds. It is particularly effective in controlling troublesome weeds in paddy fields and turf. This compound belongs to the chemical class of pyrimidinyl(thio)benzoates and functions as an acetolactate synthase (ALS) inhibitor. This mode of action disrupts the biosynthesis of essential amino acids in plants, leading to their death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrimisulfan involves several key steps. The process begins with the reaction of o-nitrophenyl-acetonitrile with 4,6-dimethoxy-2-methylsulfonylpyrimidine to form an intermediate. This intermediate is then subjected to further chemical transformations to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using controlled-release formulations. These formulations ensure the gradual release of the active ingredient, enhancing its efficacy and reducing the frequency of application. The production process involves the preparation of wettable powders and granules containing this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrimisulfan undergoes various chemical reactions, including hydrolysis and degradation. It is stable under normal environmental conditions but can degrade under extreme conditions.

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by acidic or basic conditions. The degradation products include M-1, M-2, M-5, M-8, M-18, and Imino-M-18 .

Major Products Formed: The major degradation products of this compound are M-1, M-2, M-5, M-8, M-18, and Imino-M-18. These products are formed through hydrolysis and other degradation pathways .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

-

Weed Control in Rice Paddy Fields

Pyrimisulfan has been shown to be effective for both pre-emergence and post-emergence weed control in rice paddies. Studies indicate that applications at rates between 50 to 75 g·ha effectively manage troublesome weeds like Echinochloa spp. and Lindernia spp. . -

Turf Management

In turfgrass management, this compound is registered for use on both warm- and cool-season grasses. It is effective against broadleaf weeds (e.g., common chickweed, dollarweed) and sedges (e.g., yellow nutsedge). The herbicide can be applied in various settings including residential lawns, athletic fields, and golf courses . -

Controlled-Release Formulations

Recent advancements have led to the development of controlled-release granular formulations of this compound designed to enhance efficacy under flooded conditions typical in rice cultivation. This formulation aims to provide sustained weed control throughout the growing season .

Case Study: Turfgrass Application

A study conducted over two years demonstrated that sequential applications of this compound combined with penoxsulam resulted in up to 100% control of ground ivy in warm-season turfgrass . This highlights not only the effectiveness of this compound but also its compatibility with other herbicides for enhanced performance.

Case Study: Rice Cultivation

Research comparing the efficacy of this compound against standard herbicide mixtures revealed that it provided comparable or superior control over key weed species in paddy fields. This was particularly evident under conditions where traditional herbicides struggled due to flooding .

Toxicological Considerations

This compound has undergone extensive toxicological assessments. Key findings include:

- Acute Toxicity : Studies indicate that the no observable adverse effect level (NOAEL) for chronic dietary exposure is established at 10 mg/kg/day based on a 90-day subchronic toxicity study in dogs .

- Environmental Impact : Ecological risk assessments have shown low toxicity to non-target aquatic organisms, which supports its use in environmentally sensitive areas .

Summary Table of this compound Applications

| Application Area | Target Weeds | Formulation Type | Application Rate |

|---|---|---|---|

| Rice Paddy Fields | Echinochloa spp., Lindernia spp. | Granular Controlled-Release | 50-75 g·ha |

| Turf Management | Broadleaf weeds, sedges | Granular | 0.025-0.06 lbs a.i./acre |

| Ornamental Turf | Various broadleaf weeds | Granular | Max Annual Rate: 0.09 lbs a.i./acre |

Wirkmechanismus

Pyrimisulfan exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, this compound disrupts the production of these amino acids, leading to the death of the target weeds .

Vergleich Mit ähnlichen Verbindungen

- Sulfonylurea herbicides

- Imidazolinone herbicides

- Triazolopyrimidine herbicides

Comparison: Pyrimisulfan is unique among herbicides due to its high efficacy against a broad spectrum of weeds, including those resistant to other herbicides. Unlike sulfonylurea herbicides, which often require multiple active ingredients for effective weed control, this compound can achieve similar results as a single active ingredient . Additionally, its controlled-release formulation ensures prolonged activity and reduces the need for frequent applications .

Biologische Aktivität

Pyrimisulfan is a novel sulfonanilide herbicide recognized for its high efficacy against a range of troublesome weeds, particularly in paddy fields. Its mechanism of action primarily involves the inhibition of acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants. This article explores the biological activity of this compound, its ecological impact, and relevant case studies.

This compound functions as a selective systemic herbicide that disrupts the synthesis of essential amino acids, leading to impaired plant growth and eventual death. Specifically, it inhibits the ALS enzyme, which is crucial for producing valine, leucine, and isoleucine. This inhibition results in the accumulation of toxic metabolites that trigger plant stress responses and ultimately cell death .

Efficacy Against Weeds

This compound exhibits potent herbicidal activity against various weed species commonly found in agricultural settings. The following table summarizes its effectiveness against selected weed types:

| Weed Species | Control Efficacy | Application Rate (lbs a.i./A) |

|---|---|---|

| Echinochloa crus-galli | High | 0.06 |

| Cyperus esculentus | Moderate | 0.06 |

| Monochoria vaginalis | High | 0.06 |

| Lemna gibba | Very High | 0.0023 |

Toxicological Profile

This compound's toxicity profile has been extensively studied, revealing varying effects on different organisms:

- Mammals : The compound shows low acute toxicity with an LD50 value of 1750 mg a.i./kg-bw, indicating it is relatively safe for mammals at typical exposure levels .

- Aquatic Organisms : this compound is highly toxic to certain aquatic plants, with an IC50 of 0.0023 mg a.i./L for duckweed (Lemna gibba), showcasing its potential ecological risks in aquatic environments .

- Terrestrial Plants : It poses significant risks to both monocots and dicots, affecting seedling emergence and growth at low concentrations .

Case Study 1: Ecological Risk Assessment

A comprehensive ecological risk assessment conducted by the U.S. Environmental Protection Agency (EPA) evaluated this compound's impact on non-target species. The study indicated that while this compound is practically non-toxic to birds and bees, it poses substantial risks to aquatic plants and certain terrestrial flora. The assessment utilized risk quotients to estimate potential impacts on non-target organisms based on exposure concentrations relative to effect concentrations .

Case Study 2: Comparative Toxicity Analysis

In a comparative analysis involving multiple herbicides, this compound was shown to have a lower environmental impact compared to traditional herbicides like glyphosate. This study highlighted the importance of selecting herbicides with favorable ecological profiles to mitigate risks associated with agricultural chemical use .

Eigenschaften

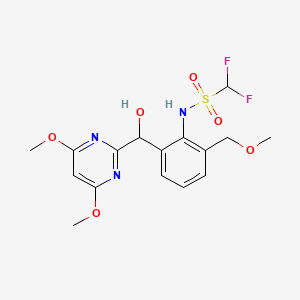

IUPAC Name |

N-[2-[(4,6-dimethoxypyrimidin-2-yl)-hydroxymethyl]-6-(methoxymethyl)phenyl]-1,1-difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O6S/c1-25-8-9-5-4-6-10(13(9)21-28(23,24)16(17)18)14(22)15-19-11(26-2)7-12(20-15)27-3/h4-7,14,16,21-22H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBVTCXMRYKRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=CC=C1)C(C2=NC(=CC(=N2)OC)OC)O)NS(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058021 | |

| Record name | Pyrimisulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221205-90-9 | |

| Record name | Pyrimisulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221205909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimisulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimisulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMISULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22U86D91Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pyrimisulfan?

A1: this compound operates as an acetolactate synthase (ALS) inhibitor. [, , , , ] It disrupts the activity of the ALS enzyme, which is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine in target plants. This inhibition ultimately leads to the cessation of plant growth and subsequent death.

Q2: How does this compound's solubility impact its application in paddy fields?

A3: this compound exhibits a relatively high water solubility and low soil adsorption compared to other rice herbicides. [] This characteristic can lead to inconsistent efficacy under flooded conditions. To address this, a controlled-release formulation ("Best Partner TM") was developed utilizing a specific formulation technology to stabilize this compound's herbicidal activity in fluctuating environmental conditions. []

Q3: What is the significance of the controlled-release formulation of this compound for rice cultivation?

A4: The controlled-release formulation of this compound, particularly the "this compound-1 kg granule" containing 6.7 g a.i., offers several benefits for rice cultivation. [] This formulation allows for a single, pre-emergence application, effectively controlling problematic weeds while minimizing the need for multiple herbicide applications.

Q4: What are the advantages of using this compound in combination with other herbicides?

A5: Combining this compound with other herbicides, such as Penoxsulam, can result in synergistic effects, enhancing weed control. [, , ] For instance, this compound + Penoxsulam effectively controls large crabgrass in Zoysiagrass and buffalograss without causing harm to the turfgrass. [] Furthermore, this combination does not negatively impact tested ornamental species. []

Q5: What analytical techniques are commonly employed for the detection and quantification of this compound residues in agricultural products?

A6: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) is a highly sensitive and reliable analytical method used to determine this compound residues in various agricultural products. [, ] This method has been validated according to Codex guidelines, exhibiting satisfactory accuracy, precision, and a limit of quantification of 0.005 mg/kg. [, ]

Q6: What are the primary findings regarding the toxicological profile of this compound?

A7: Toxicological studies indicate that this compound exhibits low acute oral toxicity and does not cause dermal or ocular irritation or skin sensitization. [, ] While some hematological and liver changes were observed in subchronic and chronic toxicity studies, these effects were not found to be significant enough to alter the overall safety profile. [, ] Additionally, studies on two-generation reproduction toxicity, genotoxicity, carcinogenicity, and prenatal developmental toxicity did not reveal any significant adverse effects. [, ]

Q7: What is the established Acceptable Daily Intake (ADI) for this compound?

A8: Based on a 90-day repeated dose oral toxicity study in dogs, the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 10 mg/kg bw/day. [, ] Applying an uncertainty factor of 100, the acceptable daily intake (ADI) for this compound is set at 0.1 mg/kg bw/day. [, ]

Q8: What is the significance of the molecular structure of this compound in relation to its herbicidal activity?

A9: this compound belongs to the sulfonanilide class of herbicides. [, ] Its specific structure, featuring a pyrimidinyl-containing group at the 2′-position, is crucial for its ability to inhibit ALS. [] Modifications to this structure can significantly influence its herbicidal activity, potency, and selectivity. []

Q9: What are some of the ongoing research areas focusing on this compound?

A9: Current research on this compound continues to explore areas such as:

- Understanding resistance mechanisms in weeds: This includes identifying the specific mutations responsible for resistance and developing strategies to overcome them. [, ]

- Optimizing formulation strategies: Researchers are continually working to develop novel formulations that enhance this compound's stability, solubility, and bioavailability, improving its efficacy and minimizing environmental impact. [, ]

- Evaluating the long-term environmental fate and ecological effects: This is crucial for assessing the potential risks associated with this compound use and developing sustainable management practices. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.